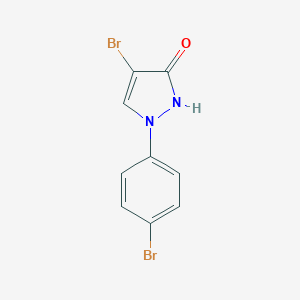
1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a derivative of 2-naphthylamine and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and drug development. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, it has been demonstrated to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of 1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes and proteins involved in cancer cell growth and neurodegeneration. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide has been shown to have several biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, the compound has been shown to have antioxidant and anti-inflammatory properties. It has also been demonstrated to modulate the activity of certain neurotransmitters, suggesting a potential role in the treatment of psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide in lab experiments is its potency and specificity. The compound has been shown to have a high affinity for certain enzymes and proteins, making it a useful tool for studying their activity. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using the compound in lab experiments is its potential toxicity. While it has been shown to be relatively safe in vitro and in vivo, further studies are needed to fully understand its toxicity profile.
Direcciones Futuras
There are several future directions for research on 1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide. One area of interest is the development of analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields. Finally, studies are needed to evaluate the toxicity profile of the compound and its potential for clinical use.
Métodos De Síntesis
There are several methods for synthesizing 1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide, but the most common method is through the reaction of 2-naphthylamine with 3,4,5-trimethoxybenzyl chloride and methanol in the presence of a base such as potassium carbonate. The reaction leads to the formation of the desired compound, which is then purified using column chromatography.
Propiedades
Nombre del producto |
1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide |
|---|---|
Fórmula molecular |
C22H23NO5 |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
1-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C22H23NO5/c1-25-18-11-14(12-19(26-2)21(18)28-4)13-23-22(24)17-10-9-15-7-5-6-8-16(15)20(17)27-3/h5-12H,13H2,1-4H3,(H,23,24) |
Clave InChI |
SMIOSAJGPADETG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=C(C3=CC=CC=C3C=C2)OC |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=C(C3=CC=CC=C3C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(1,3-dioxan-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B299761.png)
![4-cyclohexyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B299762.png)
![2-chloro-4,5-difluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299764.png)
![5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide](/img/structure/B299767.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B299768.png)
![2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-N-2-pyridinylbenzamide](/img/structure/B299769.png)
![5-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B299770.png)
![N-benzyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299771.png)
![1-(4-fluorophenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B299773.png)

![2-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B299775.png)
![3,4-dichloro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299776.png)
![N-[3-(cyclopentylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B299777.png)